molecular formula C18H16N2O4 B165886 5-Benzyloxybenzylbarbituric acid CAS No. 138660-08-9

5-Benzyloxybenzylbarbituric acid

Cat. No. B165886
M. Wt: 324.3 g/mol
InChI Key: LHGZUAAZPCYFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxybenzylbarbituric acid, also known as W-7, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of calmodulin, a calcium-binding protein that plays a crucial role in a variety of cellular processes. W-7 has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. We will also list several future directions for research on this compound.

Mechanism Of Action

The mechanism of action of 5-Benzyloxybenzylbarbituric acid involves its binding to calmodulin, which prevents the protein from binding to its target molecules. 5-Benzyloxybenzylbarbituric acid binds to the hydrophobic pocket of calmodulin, which is responsible for its interaction with target proteins. This prevents the conformational change of calmodulin that is required for its activation. By inhibiting the activity of calmodulin, 5-Benzyloxybenzylbarbituric acid disrupts the normal functioning of a variety of cellular processes.

Biochemical And Physiological Effects

5-Benzyloxybenzylbarbituric acid has a range of biochemical and physiological effects. It has been shown to inhibit the activity of the voltage-gated calcium channel, which is involved in the regulation of muscle contraction and neurotransmitter release. 5-Benzyloxybenzylbarbituric acid has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. In addition, 5-Benzyloxybenzylbarbituric acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

5-Benzyloxybenzylbarbituric acid has several advantages for lab experiments. It is a potent inhibitor of calmodulin, which makes it a useful tool for studying the role of calmodulin in a variety of cellular processes. It is also relatively easy to synthesize and can be obtained in large quantities. However, 5-Benzyloxybenzylbarbituric acid has some limitations for lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, 5-Benzyloxybenzylbarbituric acid is not very specific for calmodulin and can inhibit the activity of other proteins that have a similar hydrophobic pocket.

Future Directions

There are several future directions for research on 5-Benzyloxybenzylbarbituric acid. One area of research is the development of more specific inhibitors of calmodulin. This could help to overcome some of the limitations of 5-Benzyloxybenzylbarbituric acid and provide more precise tools for studying the role of calmodulin in cellular processes. Another area of research is the investigation of the role of calmodulin in disease states, such as cancer and neurodegenerative disorders. Understanding the role of calmodulin in these diseases could lead to the development of new therapeutic strategies. Finally, the use of 5-Benzyloxybenzylbarbituric acid in combination with other inhibitors could help to elucidate the complex interactions between calmodulin and other proteins in a variety of cellular processes.

Synthesis Methods

The synthesis of 5-Benzyloxybenzylbarbituric acid involves the reaction of 5-benzyloxyisophthalic acid with urea and potassium hydroxide in a solvent such as dimethylformamide. The resulting product is then treated with benzyl chloride to yield 5-benzyloxybenzylbarbituric acid. The synthesis of 5-Benzyloxybenzylbarbituric acid is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

5-Benzyloxybenzylbarbituric acid has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of calmodulin, which is involved in the regulation of a variety of cellular processes, including muscle contraction, cell division, and gene expression. 5-Benzyloxybenzylbarbituric acid has also been used to study the role of calmodulin in the regulation of ion channels, such as the voltage-gated calcium channel and the NMDA receptor. In addition, 5-Benzyloxybenzylbarbituric acid has been used to investigate the role of calmodulin in the regulation of protein kinases, such as CaMKII and PKC.

properties

CAS RN

138660-08-9

Product Name

5-Benzyloxybenzylbarbituric acid

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O4/c21-16-15(17(22)20-18(23)19-16)10-13-7-4-8-14(9-13)24-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H2,19,20,21,22,23)

InChI Key

LHGZUAAZPCYFIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)NC3=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)NC3=O

Other CAS RN

138660-08-9

synonyms

5-(3-benzyloxybenzyl)barbituric acid
5-benzyloxybenzylbarbituric acid

Origin of Product

United States

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